molecular formula C14H19NO2 B12853482 2-Oxo-2-phenyl-N,N-dipropylacetamide

2-Oxo-2-phenyl-N,N-dipropylacetamide

Cat. No.: B12853482
M. Wt: 233.31 g/mol
InChI Key: LIZHDVNELJYQOH-UHFFFAOYSA-N
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Description

2-Oxo-2-phenyl-N,N-dipropylacetamide is an organic compound with the molecular formula C14H19NO2 It is characterized by the presence of a phenyl group attached to an oxoacetamide structure, with two propyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenyl-N,N-dipropylacetamide typically involves the reaction of benzoyl chloride with N,N-dipropylacetamide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 2-4 hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenyl-N,N-dipropylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

2-Oxo-2-phenyl-N,N-dipropylacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenyl-N,N-dipropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-phenylacetamide
  • 2-Oxo-2-phenyl-N,N-dimethylacetamide
  • 2-Oxo-2-phenyl-N,N-diethylacetamide

Uniqueness

2-Oxo-2-phenyl-N,N-dipropylacetamide is unique due to the presence of two propyl groups attached to the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

2-oxo-2-phenyl-N,N-dipropylacetamide

InChI

InChI=1S/C14H19NO2/c1-3-10-15(11-4-2)14(17)13(16)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3

InChI Key

LIZHDVNELJYQOH-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C(=O)C1=CC=CC=C1

Origin of Product

United States

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